

# Unveiling the Toxicological Profile of 9-Methylanthracene: A Technical Guide

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## Compound of Interest

Compound Name: 9-Methylanthracene

Cat. No.: B110197

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## Abstract

**9-Methylanthracene**, a methylated polycyclic aromatic hydrocarbon (PAH), has garnered scientific interest due to its structural relationship to potent carcinogens. However, a comprehensive toxicological profile for this compound has remained elusive. This technical guide provides an in-depth analysis of the existing toxicological data for **9-Methylanthracene**, covering its metabolism, genotoxicity, carcinogenicity, and potential mechanisms of action. While significant data gaps exist, this document consolidates the available information, presents it in a structured format, and outlines the experimental methodologies used in key studies. This guide aims to serve as a valuable resource for researchers and professionals engaged in the assessment of PAHs and the development of related compounds.

## Chemical and Physical Properties

**9-Methylanthracene** is a solid with a yellowish-orange appearance.<sup>[1]</sup> It is stable under normal conditions but is incompatible with strong oxidizing agents.<sup>[2][3]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	779-02-2	[3]
Molecular Formula	C <sub>15</sub> H <sub>12</sub>	[3]
Molecular Weight	192.26 g/mol	[3]
Melting Point	77-79 °C	[3]
Boiling Point	347.2 °C at 760 mmHg	[3]
Water Solubility	Insoluble	[4]
LogP	5.14	[3]

## Toxicological Data

The toxicological database for **9-Methylanthracene** is limited, with much of the available information indicating a lack of comprehensive testing. The following sections summarize the existing data.

### Acute Toxicity

Quantitative data on the acute toxicity of **9-Methylanthracene** is scarce. No definitive LD50 (lethal dose, 50%) values from oral, dermal, or inhalation studies are publicly available. However, one source reports a TDLo (lowest published toxic dose) for a mouse model.

Route	Species	Dose	Effects	Reference(s)
Intraperitoneal	Mouse	11 mg/kg	Tumorigenic	[3]

The GHS classification also indicates that it is harmful if swallowed.[5]

## Irritation and Sensitization

Endpoint	Result	Reference(s)
Skin Corrosion/Irritation	No data available	[1]
Serious Eye Damage/Irritation	Causes serious eye damage (Category 1)	[1]
Respiratory or Skin Sensitization	No data available	[1]

## Genotoxicity

The genotoxic potential of **9-Methylanthracene** has not been extensively investigated. One study by LaVoie et al. (1983) reported it to be inactive in the Salmonella typhimurium reverse mutation assay (Ames test) with strains TA98 and TA100.[1] Another source indicates mutagenic activity in human lymphocytes at a concentration of 9 µmol/L.[3]

Assay	Test System	Metabolic Activation	Result	Reference(s)
Ames Test	Salmonella typhimurium TA98, TA100	Not specified	Inactive	[1]
Mutation in mammalian somatic cells	Human Lymphocyte	Not specified	Mutagenic (9 µmol/L)	[3]

## Carcinogenicity

The carcinogenic potential of **9-Methylanthracene** is classified as "equivocal" by the Registry of Toxic Effects of Chemical Substances (RTECS).[3] The available data suggests it may be a weak carcinogen or a co-carcinogen. It is not classified as a carcinogen by major regulatory agencies such as IARC, NTP, ACGIH, or OSHA.[2]

Species	Route	Effects	Classification	Reference(s)
Mouse	Intraperitoneal	Lung, Thorax, or Respiration - tumors; Blood - lymphoma, including Hodgkin's disease	Equivocal tumorigenic agent by RTECS criteria	[3]

## Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of **9-Methylanthracene**. One study in zebrafish embryos indicated that **9-methylanthracene** exposure was associated with the expression of Cytochrome P450 1A (CYP1A) in the vasculature and liver, suggesting a potential for bioactivation and developmental effects.[6] However, no comprehensive studies on endpoints such as fertility, teratogenicity, or multi-generational effects have been reported.

## Metabolism and Mechanism of Action

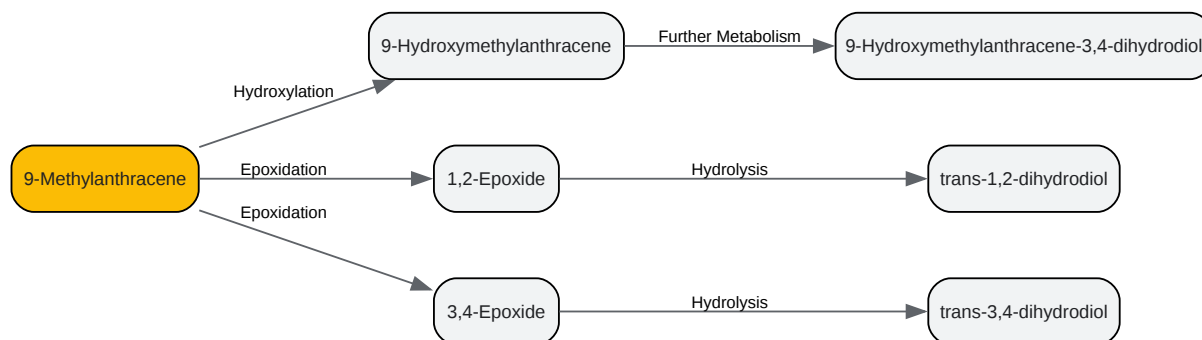
### Metabolic Pathways

Understanding the metabolism of **9-Methylanthracene** is crucial for elucidating its toxicological profile, as metabolic activation is a key step in the toxicity of many PAHs. Studies in rat and neonatal mouse liver microsomes have identified the primary metabolic pathways.

The metabolism of **9-Methylanthracene** primarily proceeds through two main routes:

- Hydroxylation of the methyl group: This leads to the formation of 9-hydroxymethylanthracene.
- Formation of dihydrodiols: Epoxidation of the aromatic rings followed by hydrolysis results in the formation of trans-1,2-dihydrodiol and trans-3,4-dihydrodiol derivatives.

These initial metabolites can be further metabolized. For instance, 9-hydroxymethylanthracene can be converted to its corresponding dihydrodiols.

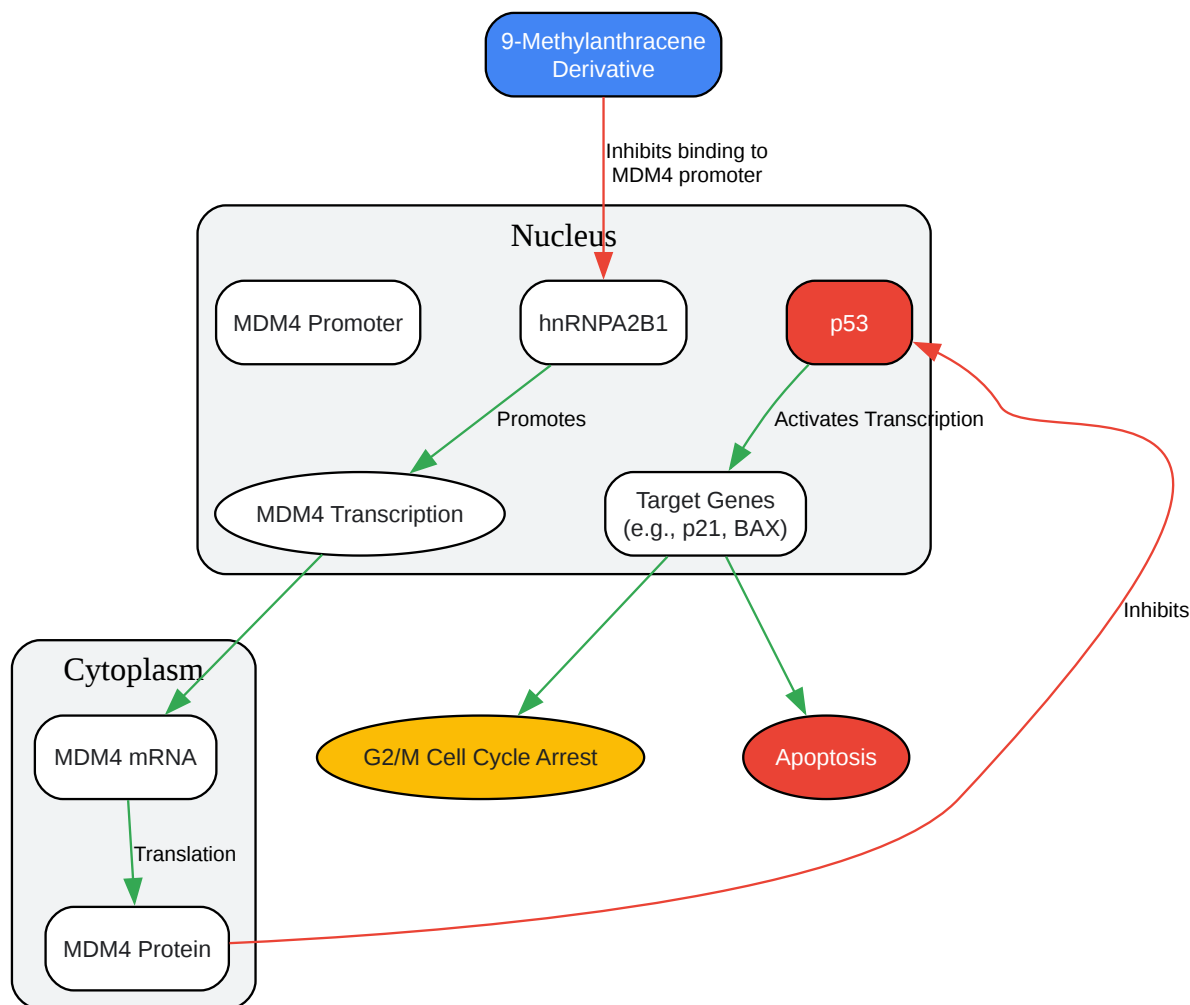


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Caption: Metabolic pathways of **9-Methylanthracene**.

## Signaling Pathways

While the direct signaling effects of **9-Methylanthracene** are not well-characterized, recent research on its derivatives has shed light on a potential mechanism of action involving the p53 tumor suppressor pathway. Novel **9-methylanthracene** derivatives have been shown to act as p53 activators by suppressing the expression of MDM4, a negative regulator of p53.<sup>[7]</sup> This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.



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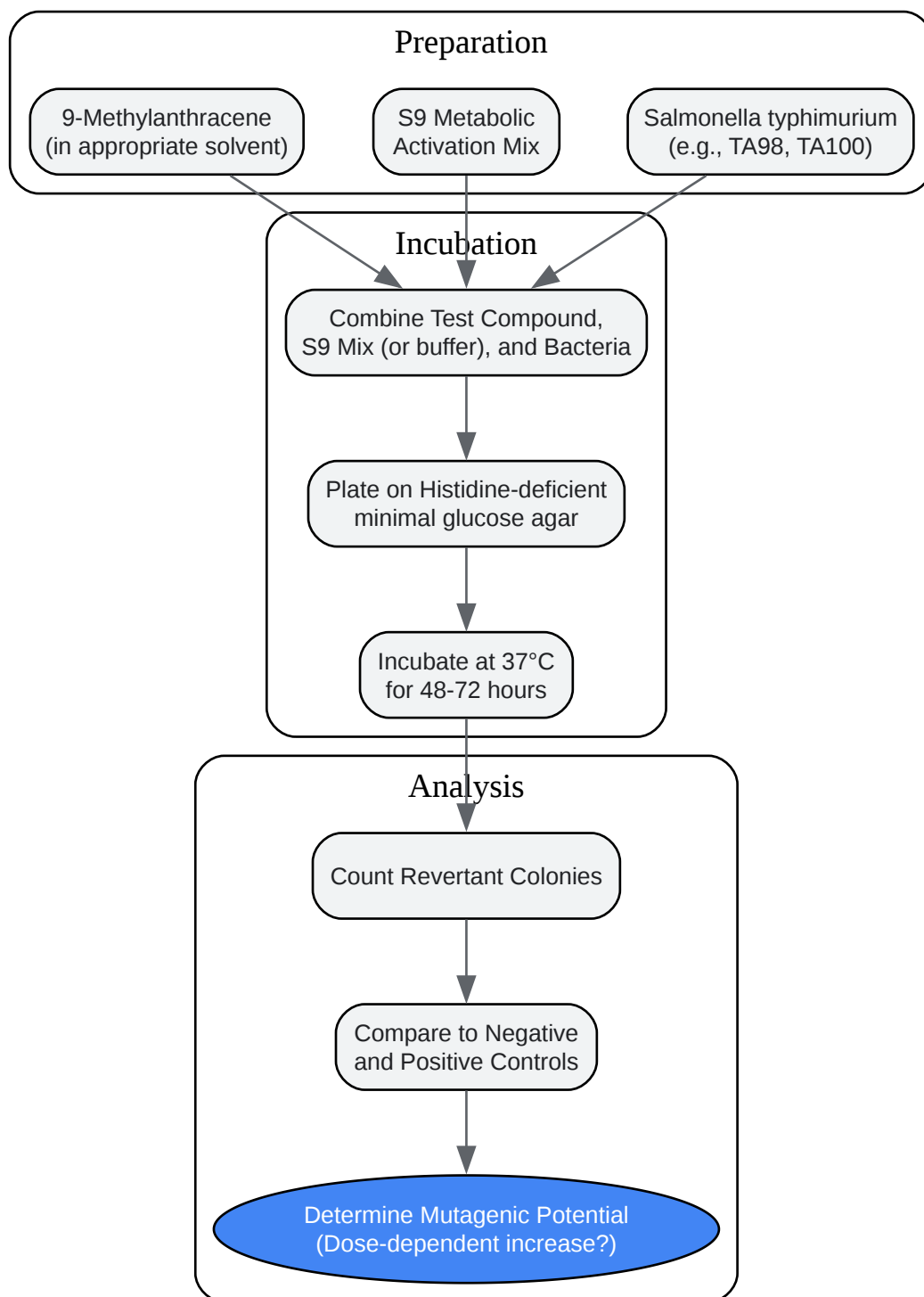
Caption: p53 activation pathway by **9-Methylanthracene** derivatives.

## Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **9-Methylanthracene** are not readily available in the public domain. The following sections describe generalized protocols for key assays, based on OECD guidelines and common laboratory practices, which would be suitable for assessing the toxicity of this compound.

## Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a substance.



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- To cite this document: BenchChem. [Unveiling the Toxicological Profile of 9-Methylanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110197#toxicological-profile-of-9-methylanthracene]

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